molecular formula C9H8BrFO B1343875 2-Bromo-1-(2-fluorophenyl)propan-1-one CAS No. 186036-09-9

2-Bromo-1-(2-fluorophenyl)propan-1-one

Cat. No.: B1343875
CAS No.: 186036-09-9
M. Wt: 231.06 g/mol
InChI Key: SRWOGHXEYXHDFI-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWOGHXEYXHDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Intricate Balance of Forces in Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of ortho-Fluorinated α-Bromopropiophenones

Audience: Researchers, scientists, and drug development professionals.

The study of small molecule conformation and stability is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of a molecule dictates its ability to interact with biological targets, while its inherent stability influences its shelf-life, metabolic fate, and overall viability as a therapeutic agent. ortho-Fluorinated α-bromopropiophenones represent a fascinating class of compounds that, while serving as valuable synthetic intermediates, also present a complex case study in molecular stability.[1][2][3]

These molecules are characterized by a dense arrangement of functional groups with potent and often opposing electronic and steric properties. An electron-withdrawing carbonyl group is flanked by a bulky, polarizable α-bromine atom on one side and an aromatic ring, activated and sterically hindered by an ortho-fluorine atom, on the other. This unique architecture creates a constrained system where subtle changes in conformation can lead to significant shifts in thermodynamic stability.

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of ortho-fluorinated α-bromopropiophenones. As a senior application scientist, the goal is not merely to list principles but to provide a causal understanding of why specific conformations are favored and how stability can be assessed. We will delve into the theoretical underpinnings of the intramolecular forces at play, detail the experimental and computational methodologies used to probe them, and discuss the practical implications of this stability in the context of synthesis and drug development.

Theoretical Framework: A Synthesis of Steric, Electronic, and Non-Covalent Interactions

The thermodynamic stability of a given conformer is inversely related to its potential energy.[4] For flexible molecules like propiophenones, stability is determined by a delicate balance of several intramolecular forces that dictate the preferred rotational states around key single bonds—primarily the Aryl–C(O) and C(O)–Cα bonds.

Conformational Landscape and Rotational Barriers

The rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-C(α) bonds gives rise to various conformers. The relative orientation of the substituents is described by the dihedral angle.[4] In propiophenones, the key conformations involve the relative positioning of the aromatic ring, the carbonyl oxygen, and the α-substituents. The presence of bulky groups like bromine and the ortho-fluorine introduces significant rotational barriers, making some conformations energetically unfavorable.

The Dominance of Electronic Effects

The electronic environment of the molecule is heavily perturbed by the electronegative fluorine, bromine, and oxygen atoms.

  • Inductive Effects: Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (–I) through the sigma bond network. This effect increases the electrophilicity of the carbonyl carbon and the α-carbon, influencing the molecule's reactivity.[5][6]

  • Resonance Effects: The carbonyl group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density via resonance.[7] Conversely, the fluorine atom, despite its high electronegativity, can donate a lone pair of electrons into the ring (+M effect), a phenomenon that directs electrophilic attack to the ortho and para positions.[7][8] This push-pull dynamic modulates the electron density across the entire molecule.

  • The Gauche Effect and Hyperconjugation: A critical factor in the conformational preference of halogenated alkanes is the gauche effect, where a conformation with substituents at a 60° dihedral angle is unexpectedly more stable than the anti (180°) conformation.[9][10] This is often explained by hyperconjugation—a stabilizing interaction involving the donation of electron density from a bonding orbital (e.g., C–H σ) into an adjacent antibonding orbital (e.g., C–F σ*).[9][11] In ortho-fluorinated α-bromopropiophenones, the gauche arrangement between the Cα-Br and C(aryl)-F bonds can be stabilized by such orbital overlaps, counteracting the expected steric repulsion.[12][13]

Steric and Non-Covalent Interactions

While electronic effects are powerful, the spatial arrangement and size of atoms play a crucial role.

  • Steric Hindrance: The primary destabilizing factor is steric repulsion (also known as van der Waals or Pauli repulsion) between the bulky bromine atom, the ortho-fluorine, and the carbonyl oxygen.[4][12][14] Conformations that minimize the distance between these groups are associated with a high energy penalty. The size of the bromine atom makes this effect particularly pronounced compared to its chlorinated or fluorinated analogs.

  • Dipole-Dipole Interactions: The C=O, C-F, and C-Br bonds all possess significant dipoles. The overall molecular dipole and conformational stability are influenced by the vector alignment of these individual bond dipoles. Conformations that lead to a partial cancellation or favorable alignment of these dipoles will be lower in energy.

  • Weak Intramolecular Interactions: While classic hydrogen bonds are absent, weaker interactions may contribute to stability. Theoretical studies on 2-halophenols suggest that fluorine is a very poor intramolecular hydrogen bond acceptor.[15][16] However, the possibility of weak C-H···O or C-H···F interactions cannot be entirely dismissed without computational analysis. More relevant is the potential for halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich area like the carbonyl oxygen.[17][18]

The interplay of these forces is complex. For instance, a gauche conformation might be electronically favored due to hyperconjugation but sterically disfavored due to Pauli repulsion between the halogens.[12][13] The thermodynamically most stable structure is the one that achieves the optimal compromise among all these competing interactions.

Stability Thermodynamic Stability Electronic Electronic Effects Stability->Electronic Steric Steric Effects Stability->Steric NCI Non-Covalent Interactions Stability->NCI Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance (+M / -M) Electronic->Resonance Hyperconjugation Hyperconjugation (Gauche Effect) Electronic->Hyperconjugation Pauli Pauli Repulsion Steric->Pauli Dipole Dipole-Dipole NCI->Dipole HalogenBond Halogen Bonding NCI->HalogenBond

Key intramolecular forces governing stability.

Experimental Methodologies for Stability Assessment

Theoretical principles must be validated by empirical data. Several analytical techniques provide quantitative information about the thermodynamic stability of molecules.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] It is highly effective for observing physical and chemical transformations that correspond to the overall thermodynamic stability of the material in the solid state.[20][21]

  • Key Measurables:

    • Melting Point (Tm): A higher melting point generally correlates with greater crystal lattice stability, which is influenced by the molecule's intrinsic stability and its ability to pack efficiently.

    • Enthalpy of Fusion (ΔHm): The energy required to melt the solid, providing insight into the strength of the intermolecular forces in the crystal.

    • Decomposition Temperature (Td): The temperature at which the molecule begins to chemically degrade, a direct measure of its thermal stability.

Table 1: Hypothetical DSC Data for Propiophenone Analogs

CompoundSubstituentsMelting Point (Tm) (°C)Decomposition (Td) (°C)
1 None18-20> 250
2 ortho-Fluoro~45> 250
3 α-Bromo~50~200
4 ortho-Fluoro, α-Bromo65-70~185

This data is illustrative and serves to show how DSC can be used for comparative analysis.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified crystalline compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 0 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point but below the expected decomposition temperature (e.g., 150 °C).

    • Hold for 2 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization (Tc).

    • A second heating run is often performed to analyze the properties of the melt-quenched material and erase its prior thermal history.

  • Data Analysis: Analyze the resulting heat flow curve to determine the onset temperatures and peak areas for melting, crystallization, and other thermal events.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It is the gold standard for determining the preferred conformation, revealing precise bond lengths, bond angles, and dihedral angles. This data offers a direct snapshot of the molecule in a low-energy state, providing invaluable validation for computational models.

Computational Chemistry: Unveiling the "Why"

While experimental methods measure the macroscopic properties of stability, computational modeling provides a molecular-level understanding of the underlying causes.[22] Density Functional Theory (DFT) has emerged as a robust tool for accurately predicting the geometries and relative energies of different conformers.[23][24]

Workflow for Computational Stability Analysis

A rigorous computational study follows a systematic workflow to ensure all relevant conformations are identified and accurately assessed.

  • Conformational Search: The potential energy surface of the molecule is scanned by systematically rotating the key dihedral angles to identify all possible low-energy conformers (local minima).

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization, where the calculation iteratively adjusts the atomic positions to find the structure with the minimum possible energy.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energy.

  • Relative Energy Calculation: The Gibbs free energies of all stable conformers are compared. The conformer with the lowest free energy is the most thermodynamically stable. The energy differences allow for the calculation of the expected Boltzmann population of each conformer at a given temperature.

  • Electronic Structure Analysis: Techniques like Natural Bond Orbital (NBO) analysis are used to dissect the electronic structure of the most stable conformer.[25] This allows for the quantification of specific stabilizing interactions, such as hyperconjugation, providing a definitive explanation for the observed conformational preference.

Start Initial Structure ConfSearch Step 1: Conformational Search (Scan Dihedral Angles) Start->ConfSearch Opt Step 2: Geometry Optimization (Find Energy Minima) ConfSearch->Opt Freq Step 3: Frequency Calculation (Confirm Minima, Get Free Energy) Opt->Freq Compare Step 4: Compare Gibbs Free Energies (Determine Relative Stability) Freq->Compare NBO Step 5: NBO Analysis (Quantify Electronic Interactions) Compare->NBO On most stable conformer(s) End Thermodynamic Profile & Causal Explanation Compare->End NBO->End

Computational workflow for stability analysis.

Synthesis, Reactivity, and Degradation

The thermodynamic stability of ortho-fluorinated α-bromopropiophenones is intrinsically linked to their synthesis and potential degradation pathways.

Synthesis

These compounds are typically synthesized via the electrophilic α-bromination of the parent ortho-fluoropropiophenone.[2][26] Common brominating agents include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of an acid catalyst to promote enol formation.[27] The stability of the enol intermediate and the steric hindrance around the α-position can influence the reaction rate and yield.

Reactivity and Degradation Pathways

The α-bromoketone is a highly reactive functional group.[6] The thermodynamic stability of the molecule itself does not preclude it from being kinetically reactive. The powerful electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack (S_N2 reaction). This is a common degradation pathway. Furthermore, in the presence of a base, elimination of HBr can occur to form an α,β-unsaturated ketone. The ortho-fluorine substituent can influence the rates of these reactions through both steric hindrance at the reaction center and electronic modulation of the transition state stability.

Implications in Medicinal Chemistry and Drug Development

Understanding the stability of these molecules is critical for their application in drug development.

  • Metabolic Stability: Fluorine is often incorporated into drug candidates to block sites of metabolic oxidation by Cytochrome P450 enzymes.[28] An ortho-fluorine can enhance the metabolic stability of the aromatic ring.

  • Conformation-Activity Relationship: The preferred conformation, dictated by the balance of forces described herein, is the one that will interact with a biological receptor. The ortho-fluorine acts as a "conformational lock," restricting rotation around the aryl-acyl bond and pre-organizing the molecule into a specific shape. This can enhance binding affinity if the locked conformation matches the receptor's binding pocket.[1]

  • Physicochemical Properties: The introduction of fluorine and bromine significantly alters the molecule's lipophilicity, polarity, and hydrogen bonding potential, all of which are critical parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The thermodynamic stability of ortho-fluorinated α-bromopropiophenones is not governed by a single dominant force but by a finely tuned interplay of competing factors. The steric bulk of the bromine and fluorine atoms creates significant repulsive interactions, while powerful electronic effects, including induction, resonance, and hyperconjugation-driven gauche preferences, provide potent stabilizing pathways. The most stable conformation represents the lowest energy compromise between maximizing electronic stabilization and minimizing steric strain.

A comprehensive understanding requires a synergistic approach, combining the macroscopic, quantitative data from experimental techniques like DSC with the detailed, mechanistic insights provided by high-level computational modeling. For researchers in drug development, this knowledge is paramount, as it directly informs the design of more stable, potent, and effective therapeutic agents by enabling precise control over molecular conformation and reactivity.

References

  • Is there an intramolecular hydrogen bond in 2-halophenols?
  • The Strength of Weak Interactions: Arom
  • A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. RSC Publishing.
  • α-Bromoketone synthesis by bromin
  • An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Benchchem.
  • Conformational preferences of α-fluoroketones may influence their reactivity. PMC.
  • Correction: Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation.
  • Alpha Halogenation of Aldehydes and Ketones. Fiveable.
  • Aldehydes and ketones: Electronic and steric effects. BrainKart.
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC.
  • The Gauche Effect in XCH2CH2X Revisited. PMC.
  • Nucleophilic substitution reactions of α-haloketones: A comput
  • Recent studies on conformational analysis and steric effects.
  • Gauche effect. Wikipedia.
  • The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Chemical Science (RSC Publishing).
  • The Gauche Effect in XCH2CH2X Revisited. Radboud Repository.
  • How can the gauche-effect be explained?. Chemistry Stack Exchange.
  • Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. PMC.
  • Gauche effect. chemeurope.com.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • Conformational Analysis. Organic Chemistry Tutor.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. Loyola University Chicago Research Portal.
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
  • (PDF) Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Deriv
  • Conform
  • Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Mettler Toledo.
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  • Theoretical Analysis of Substituent Effects on Building Blocks of Conducting Polymers: 3,4'-Substituted Bithiophenes. PubMed.
  • DSC analysis by SPECIFIC POLYMERS. SPECIFIC POLYMERS.

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Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in the Bromination of 2-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the selective α-bromination of 2-fluoropropiophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical synthetic step. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield of your target compound, 2-bromo-1-(2-fluorophenyl)propan-1-one.

Section 1: Understanding the Core Reaction & Potential Pitfalls (FAQs)

This section addresses the fundamental principles of the reaction, providing the necessary theoretical background to make informed experimental decisions.

Q1: What is the fundamental mechanism of the acid-catalyzed bromination of 2-fluoropropiophenone?

The acid-catalyzed α-bromination of a ketone is a classic reaction in organic synthesis that proceeds via an enol intermediate. The process can be broken down into four key steps.[1][2][3]

  • Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, Acetic Acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[2][4]

  • Enol Formation (Rate-Determining Step): A weak base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the slow, rate-determining step of the reaction.[3] For 2-fluoropropiophenone, this deprotonation occurs at the more substituted carbon (the methine position), leading to the thermodynamically more stable enol.[5][6]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[1]

  • Deprotonation: The intermediate oxonium ion is deprotonated, regenerating the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[2]

Acid-Catalyzed Bromination Mechanism Figure 1: Mechanism of Acid-Catalyzed α-Bromination cluster_start Reactants cluster_intermediates Intermediates cluster_end Products Ketone 2-Fluoropropiophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ H_plus H⁺ (Catalyst) Br2 Br₂ Enol Enol Intermediate (Thermodynamically Favored) Protonated_Ketone->Enol - H⁺ (Rate-Determining) Oxonium Oxonium Ion Enol->Oxonium + Br₂ Product α-Bromo Ketone Oxonium->Product - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Figure 1: Mechanism of Acid-Catalyzed α-Bromination.

Q2: What are the primary byproducts I should expect, and why do they form?

Three main types of byproducts can arise during this reaction:

  • Dibrominated Product: This is the most common byproduct. It forms when the desired monobrominated product undergoes a second enolization and subsequent reaction with bromine. While the first bromine atom is electron-withdrawing and deactivates the ketone towards further enolization, this side reaction can still occur, especially if there is a localized excess of bromine or if the reaction is run at elevated temperatures for extended periods.[7]

  • Aromatic Ring Bromination: Electrophilic substitution on the 2-fluorophenyl ring is another possibility. The carbonyl group is a meta-director and deactivating, while the fluorine atom is an ortho-, para-director and deactivating. Ring bromination is more likely when using strong Lewis acid catalysts or in certain solvent systems that promote electrophilic aromatic substitution.[8][9]

  • Isomeric Monobrominated Product: While thermodynamically less favorable, some bromination can occur at the terminal methyl group of the propiophenone backbone, leading to 1-bromo-1-(2-fluorophenyl)propan-2-one. This is typically a minor byproduct under acidic (thermodynamic control) conditions.[6]

Q3: Why is monobromination favored at the methine (-CH-) position?

The regioselectivity of ketone halogenation is dictated by the reaction conditions.

  • Acidic Conditions (Thermodynamic Control): The reaction proceeds through the most stable enol intermediate. For unsymmetrical ketones like 2-fluoropropiophenone, the enol with the more substituted double bond is thermodynamically more stable. Therefore, deprotonation and subsequent bromination preferentially occur at the more substituted α-carbon (the methine position).[5][6]

  • Basic Conditions (Kinetic Control): Under basic conditions, the reaction proceeds through an enolate intermediate. The rate-determining step is the removal of an α-proton. The most acidic proton is on the least sterically hindered carbon (the methyl group). Therefore, basic conditions would favor bromination at the less substituted position, which is undesirable for this synthesis.[6]

Section 2: Troubleshooting Guide: From Setup to Workup

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: Excessive Dibromination Detected

Analysis of your crude product by NMR or GC-MS shows a significant percentage of the dibrominated species.

Likely Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry Using more than one equivalent of the brominating agent provides the excess reagent needed for the second bromination to occur.Carefully control the stoichiometry. Use the brominating agent as the limiting reagent (0.95-1.0 equivalents relative to the ketone).[10]
Rapid Reagent Addition Adding the brominating agent too quickly creates a high local concentration, increasing the probability of the monobrominated product reacting again before all the starting material is consumed.Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes) using a dropping funnel.[11][12][13] This maintains a low, steady concentration of bromine.
Elevated Temperature Higher temperatures provide the necessary activation energy to overcome the deactivating effect of the first bromine atom, promoting the second enolization and subsequent dibromination.Maintain a low reaction temperature. Start the reaction at 0-5 °C in an ice bath and allow it to slowly warm to room temperature while monitoring progress.[10]
Problem 2: Significant Aromatic Ring Bromination

The desired product is contaminated with isomers where bromine has substituted on the 2-fluorophenyl ring.

Likely Cause Scientific Rationale Recommended Solution
Inappropriate Catalyst Strong Lewis acids (e.g., AlCl₃, FeCl₃) are potent catalysts for electrophilic aromatic substitution (Friedel-Crafts type reactions) and will promote ring bromination.[11]Use a Brønsted acid catalyst such as HBr (catalytic amount), acetic acid (as solvent or co-solvent), or p-toluenesulfonic acid (p-TsOH).[1][14]
Solvent Choice Certain solvents can influence the reaction pathway. For instance, some studies have shown that bromination in acetonitrile can favor nuclear functionalization for activated aromatic ketones.[8][15]Use a solvent known to favor α-bromination. Methanol and dichloromethane are excellent choices that have been shown to provide high yields of the α-brominated product.[8][12]
Problem 3: Low Conversion / Incomplete Reaction

The reaction stalls, leaving a large amount of unreacted 2-fluoropropiophenone even after an extended time.

Likely Cause Scientific Rationale Recommended Solution
Insufficient Catalyst The acid catalyst is essential for the rate-determining enol formation step. An insufficient amount will result in a very slow reaction.Ensure an adequate amount of catalyst is used. If using HBr or HCl, a few drops of the concentrated aqueous acid or passing the gas through the solution is often sufficient. If using acetic acid, it can serve as both the catalyst and solvent.[1]
Reaction Temperature is Too Low While low temperatures are good for selectivity, an excessively low temperature may not provide enough energy to overcome the activation barrier for enolization.If the reaction is clean but slow at 0-5 °C, allow it to warm to room temperature (20-25 °C) and monitor by TLC or GC-MS. A modest increase in temperature can significantly increase the reaction rate.[16]
Problem 4: Product Decomposition During Reaction or Workup

The crude reaction mixture is dark, or significant degradation is observed during purification, leading to low isolated yields.

Likely Cause Scientific Rationale Recommended Solution
Excess HBr Hydrogen bromide (HBr) is a byproduct of the reaction. An accumulation of HBr can lead to acid-catalyzed decomposition of the sensitive α-bromo ketone product.[7]Perform a careful aqueous workup. Quench the reaction mixture by pouring it into ice water, followed by a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.
Harsh Purification α-bromo ketones can be thermally labile. Purification by distillation at high temperatures or prolonged exposure on silica gel can cause decomposition.Avoid high-temperature distillation. If chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. Recrystallization from a suitable solvent system is often the preferred method of purification.[10]
Section 3: Recommended Protocols & Methodologies

The following protocols are designed to serve as validated starting points for your experiments.

Protocol 1: High-Selectivity Monobromination using Molecular Bromine (Br₂)

This method utilizes the most common brominating agent and is optimized for selectivity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2-fluoropropiophenone (1.0 eq) in dichloromethane (CH₂Cl₂) or methanol (approx. 0.2 M concentration).[8][12]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (0.98 eq) in the same solvent.

  • Slow Addition: Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and extract with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude α-bromoketone.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Protocol 2: Milder Bromination using N-Bromosuccinimide (NBS)

NBS is a solid, crystalline source of electrophilic bromine, making it easier and often safer to handle than liquid Br₂. It is an excellent alternative for preventing over-bromination.[1][8]

  • Setup: To a solution of 2-fluoropropiophenone (1.0 eq) in methanol, add a catalytic amount of acidic alumina (Al₂O₃) (10% w/w) or p-toluenesulfonic acid (0.1 eq).[8][14]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the mixture in one portion.

  • Reaction: Stir the mixture at room temperature or gently reflux (if using methanol) and monitor the reaction progress by TLC.[8] The reaction is often rapid (15-30 minutes).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct and catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified by recrystallization.

Section 4: Visual Summaries & Workflows
Troubleshooting Flowchart

Troubleshooting_Flowchart Figure 2: Troubleshooting Byproduct Formation start Analyze Crude Product (NMR, GC-MS) q1 High Dibromination? start->q1 q2 Ring Bromination? q1->q2 No sol1 1. Use Br₂ as limiting reagent (0.98 eq) 2. Add Br₂ solution dropwise at 0°C 3. Lower reaction temperature q1->sol1 Yes q3 Low Conversion? q2->q3 No sol2 1. Use Brønsted acid catalyst (HBr, AcOH) 2. Avoid strong Lewis acids (AlCl₃) 3. Use polar solvent (e.g., Methanol) q2->sol2 Yes sol3 1. Check catalyst loading 2. Allow reaction to warm to RT 3. Increase reaction time q3->sol3 Yes end_node Proceed to Purification q3->end_node No sol1->q2 sol2->q3 sol3->end_node

Caption: Figure 2: Troubleshooting Byproduct Formation.

Section 5: References
  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. National Center for Biotechnology Information. [Link]

  • Explain acid-catalyzed halogenation of ketones. Filo. [Link]

  • Alpha Halogenation of Ketones. YouTube. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Center for Biotechnology Information. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... Pearson+. [Link]

  • An efficient solvent-free selective bromination of ketones by H2O2-HBr. Iranian Journal of Organic Chemistry. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]

  • Directed Regioselectivity of Bromination of Ketones with NBS: Solvent-Free Conditions versus Water. ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. Google Patents.

  • Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange. [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis... RSC Publications. [Link]

  • Synthesis of 2-Bromopropiophenone. PrepChem.com. [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives or... Google Patents.

  • Process for the production of ª ‡ -bromopropiophenone. Google Patents.

  • Bromination of para substituted propiophenones. ResearchGate. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. [Link]

  • Synthesis of α-bromo-2-fluoroacetophenone. PrepChem.com. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching... National Center for Biotechnology Information. [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

Sources

Handling lachrymatory properties of alpha-bromoketones in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Lachrymatory & Corrosive Hazards in α-Bromoketone Synthesis Ticket ID: ABK-SAFE-001 Status: CRITICAL SAFETY PROTOCOL Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Emergency Response & Immediate Containment

Q: I suspect a leak or exposure. My eyes/skin are irritated. What is the immediate protocol?

A: Do not rely on odor alone; olfactory fatigue sets in quickly. If you feel irritation, exposure is already significant.

Exposure TypeImmediate Action Protocol
Ocular (Eyes) DO NOT RUB. Flush immediately with eyewash for 15 minutes .[1] Force eyelids open. Seek medical attention immediately.
Dermal (Skin) Remove contaminated clothing immediately.[2][3][4] Wash with soap and water.[3][4][5][6] Do not use ethanol/acetone (increases skin absorption). Treat as a chemical burn.
Inhalation Evacuate to fresh air.[2][3][4] If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Spill (Bench) Evacuate area. Do not attempt to wipe up with paper towels (increases surface area/volatility). Apply Quenching Solution (see Section 3) directly to the spill.

Proactive Handling Strategies (Synthesis & Manipulation)

Q: How do I weigh and transfer solid α-bromoketones (e.g., Phenacyl Bromide) without contaminating the lab?

A: The "weighing boat" method is the primary failure point. Static electricity disperses micro-crystals into the air. Use the Solvent-First or Closed-Vessel method.

Protocol A: The "Solvent-First" Method (Recommended)
  • Tare a vial containing solvent (e.g., DCM or THF) inside the fume hood.

  • Add the solid directly to the solvent.

  • Calculate the exact mass by difference (

    
    ).
    
  • Transfer the solution via syringe, not the solid.

Protocol B: The "Teabag" Method (For solids that must remain dry)
  • Place the reagent container inside a larger, clear plastic bag inside the hood.

  • Place the balance inside the hood (if possible) or use a portable draft shield.

  • Weigh inside the bag, seal the transfer vessel before removing it from the bag.

Q: My fume hood sash is at the correct height, but I still smell the compound. Why?

A: This indicates turbulence or glove permeation .

  • Turbulence: Fast arm movements or body heat can create eddy currents that pull vapors out of the hood. Move slowly.

  • Permeation: Standard nitrile gloves provide poor protection against halogenated ketones.

    • Requirement: Double-glove. Inner layer: Laminate (Silver Shield/4H) or heavy-duty Butyl. Outer layer: Nitrile (for dexterity).

Quenching & Decontamination (The Science of Neutralization)

Q: How do I chemically destroy the lachrymatory properties? Bleach is not working.

A: Do not use Bleach (NaOCl). Oxidizing agents can generate toxic chlorinated byproducts or free bromine. You must use a Nucleophilic Quench . The most effective agent is Sodium Thiosulfate (


) .
The Mechanism: Nucleophilic Displacement ( )

Thiosulfate acts as a sulfur nucleophile, displacing the bromide. The resulting "Bunte Salt" (organic thiosulfate) is water-soluble, non-volatile, and non-lachrymatory.

QuenchingMechanism ABK α-Bromoketone (Lachrymator) TS Transition State (SN2 Attack) ABK->TS Electrophilic Carbon Thio Sodium Thiosulfate (Nucleophile) Thio->TS Sulfur Attack Bunte Bunte Salt (Water Soluble / Non-Volatile) TS->Bunte Displacement Bromide NaBr (Salt) TS->Bromide Leaving Group

Caption: Figure 1. Chemical neutralization pathway converting volatile lachrymators into inert salts via thiosulfate displacement.

Standard Quenching Protocol
  • Preparation: Prepare a saturated solution of Sodium Thiosulfate in water (approx. 20% w/v).

  • Application:

    • Reaction Quench: Add solution slowly (exothermic).[7] Stir for 30 mins until the organic layer tests negative for lachrymatory activity (careful "waft" test or TLC).

    • Glassware: Soak all contaminated glassware in the thiosulfate bath for >1 hour before washing.

    • Spills: Cover spill with thiosulfate solution.[7] Let sit for 15 mins. Absorb with vermiculite.

Operational Workflow & Decision Logic

Q: How do I integrate safety steps into my daily workflow?

A: Follow this decision logic for every experiment involving


-haloketones.

HandlingWorkflow Start Start: α-Bromoketone Required Form Is the reagent Solid or Liquid? Start->Form Liquid Liquid Reagent Form->Liquid Liquid Solid Solid Reagent Form->Solid Solid Syr Use Gas-Tight Syringe (Avoid pouring) Liquid->Syr React Perform Reaction (Closed System) Syr->React Soln Can it be used as a solution? Solid->Soln MakeSoln Dissolve in tared vial inside hood Soln->MakeSoln Yes SolidWeigh Use 'Teabag' Method Minimize drafts Soln->SolidWeigh No MakeSoln->React SolidWeigh->React Quench Quench with Na2S2O3 React->Quench Waste Segregate Waste (Label: Lachrymator) Quench->Waste

Caption: Figure 2. Operational decision tree for minimizing exposure risks during weighing and synthesis.

Waste Disposal & Compliance

Q: Can I put quenched waste in the general organic solvent drum?

A: No. Even if quenched, the potential for reversible reactions or unreacted pockets exists.

  • Segregation: Use a dedicated waste container labeled: "HAZARD: LACHRYMATOR / SULFUR WASTE."

  • pH Adjustment: Ensure the waste stream is slightly alkaline (add Sodium Carbonate) to prevent acid-catalyzed decomposition of thiosulfate into sulfur dioxide (

    
    ) and elemental sulfur.
    
  • Double Containment: Store the waste bottle inside a secondary container (bucket) in the hood until pickup.

References

  • Organic Syntheses. (2011). Preparation of Allylic Boronate Esters. (Note 21 discusses Thiosulfate quenching exotherms).[8] Org. Synth. 88, 342. [Link]

  • Royal Society of Chemistry. (2014). A new and versatile one-pot strategy to synthesize alpha-bromoketones. New J. Chem.[Link]

Sources

Technical Support Center: Post-Bromination Workup for 2-bromo-2'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the removal of unreacted bromine from reaction mixtures following the synthesis of 2-bromo-2'-fluoropropiophenone. The protocols and explanations herein are designed to ensure both procedural success and a fundamental understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: The organic layer remains yellow/orange even after adding a quenching agent.

  • Possible Cause: The most common reason for persistent color is the incomplete quenching of unreacted bromine, meaning an insufficient amount of the quenching agent was added.[1]

  • Solution: Continue to add the quenching agent solution, such as 10% aqueous sodium thiosulfate or 5-10% sodium bisulfite, in small portions with vigorous stirring.[2] Monitor the reaction mixture closely. The endpoint is reached when the characteristic red-brown or orange-yellow color of bromine disappears, and the organic layer becomes colorless or pale yellow.[3] It is standard practice to use a slight excess of the quenching agent to ensure all bromine is consumed.

Issue 2: A fine, white or pale-yellow solid precipitates during a sodium thiosulfate quench.

  • Possible Cause: If the reaction medium is acidic, sodium thiosulfate (Na₂S₂O₃) can decompose to form elemental sulfur (S₈), which is insoluble in many common organic solvents and water.[1][4] This complicates the workup and purification.

  • Causality: Under acidic conditions, thiosulfate is unstable and disproportionates. The overall reaction can be simplified as: Na₂S₂O₃(aq) + 2H⁺(aq) → S(s) + SO₂(g) + 2Na⁺(aq) + H₂O(l)

  • Solutions:

    • pH Adjustment: Before adding the thiosulfate solution, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any strong acid (like HBr byproduct) until the aqueous layer is neutral or slightly basic.[5] This prevents the decomposition of the thiosulfate.

    • Alternative Quenching Agent: Use an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[3][6] These reagents are less prone to forming elemental sulfur in acidic media and are effective at reducing bromine.[1][7]

Issue 3: A persistent emulsion forms in the separatory funnel during the aqueous workup.

  • Possible Cause: Emulsions form when the organic and aqueous layers have similar densities or when surfactants or finely divided solids are present, preventing the clean separation of the two phases.[2]

  • Solutions:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This significantly increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[2][3]

    • Patience and Gentle Handling: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Instead of vigorous shaking, which can promote emulsion formation, gently rock or swirl the funnel.[2]

    • Filtration: As a last resort, filter the entire mixture through a pad of a filter aid like Celite. This can help to break up the emulsion by removing particulate matter that may be stabilizing it.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical methods for removing unreacted bromine?

The most prevalent and effective method is to chemically "quench" the excess bromine by converting it into non-volatile, water-soluble bromide salts (Br⁻) through a redox reaction.[3][8] These salts are then easily removed by washing the organic layer with water. The most common quenching agents are:

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃): A highly effective and common reducing agent.[4][9]

  • Aqueous Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): Excellent alternatives, particularly in acidic conditions.[3][7]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): Can be used in cases where the product is sensitive to aqueous conditions. However, this adds an organic byproduct (1,2-dibromocyclohexane) that must be separated from the desired product later.[3]

Q2: How do I choose the best quenching agent for my 2-bromo-2'-fluoropropiophenone synthesis?

The choice depends primarily on the reaction conditions, specifically the pH.

Quenching AgentRecommended Use CaseKey Considerations
Sodium Thiosulfate (Na₂S₂O₃) General purpose, especially for neutral or basic reaction mixtures.Highly effective and widely used.[3] However, it can form elemental sulfur under acidic conditions, complicating purification.[1]
Sodium Bisulfite (NaHSO₃) When the reaction mixture is acidic.A reliable alternative to thiosulfate that avoids sulfur precipitation.[6] Sodium bisulfite solutions are themselves acidic.[3]
Sodium Sulfite (Na₂SO₃) When the reaction mixture is acidic and a slightly basic quench is acceptable.Similar to bisulfite in preventing sulfur formation.[7][8] Sodium sulfite solutions are slightly basic.[3]

Q3: What is the chemical reaction behind the quenching process?

Quenching agents are reducing agents that react with elemental bromine (Br₂), which is an oxidizing agent.

  • With Sodium Thiosulfate: Bromine is reduced to bromide ions, and the thiosulfate is oxidized to tetrathionate ions.[9] 2Na₂S₂O₃(aq) + Br₂(l) → Na₂S₄O₆(aq) + 2NaBr(aq)

  • With Sodium Bisulfite: Bromine is reduced to bromide, and the bisulfite is oxidized to sulfate.[10][11] NaHSO₃(aq) + Br₂(l) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)

Q4: What are the critical safety precautions when quenching a bromination reaction?

  • Exothermic Reaction: The quenching process can be exothermic.[12] It is crucial to cool the reaction mixture (e.g., in an ice bath) before and during the slow, portion-wise addition of the quenching agent to maintain control over the reaction temperature.[3]

  • Ventilation: Always perform the reaction and quench in a well-ventilated fume hood. Bromine is highly toxic, corrosive, and volatile.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves.[6]

  • Spill Preparedness: Keep a container of saturated sodium thiosulfate solution readily available to neutralize any spills immediately.[13]

Visualized Workflows and Logic

G

G

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is a widely applicable method for removing excess bromine from a neutral or basified reaction mixture.[2]

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (e.g., dissolve 10 g of Na₂S₂O₃·5H₂O in 90 mL of deionized water).

  • Cooling: Once the bromination is complete, cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Quenching: Slowly add the 10% sodium thiosulfate solution dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 10 °C.[12] Continue adding the solution until the orange/brown color of bromine is fully discharged.[1][2]

  • Workup:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the layers.

    • Wash the organic layer sequentially with deionized water and then with saturated brine.[2]

    • Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[2]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Quenching with Aqueous Sodium Bisulfite

This protocol is recommended when the reaction mixture is acidic to avoid the formation of elemental sulfur.[3][6]

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite or sodium sulfite.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Quenching: Slowly add the sodium bisulfite/sulfite solution with vigorous stirring, ensuring the temperature remains controlled. Continue the addition until the bromine color disappears.[2]

  • Workup: Proceed with the standard aqueous extraction as described in steps 4a-4e of Protocol 1.

References
  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Quora. (2018). How does sodium thiosulfate neutralize bromine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium thiosulfate. Retrieved from [Link]

  • Reddit. (2021). analytical chemist attempting a reaction with bromine- looking for tips. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. Retrieved from [Link]

  • Chamberland, S. (n.d.). SOP Working with Bromine.
  • ResearchGate. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process?. Retrieved from [Link]

  • Brainly. (2023). Write a balanced equation for the reaction of sodium bisulfite with bromine. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Bromo-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026


-bromopropiophenone)
Classification:  Electrophilic 

-Halo Ketone Support Tier: Level 3 (Senior Scientific Support)

Part 1: Critical Alert & Stability Profile

Status: HIGHLY LABILE IN BASIC MEDIA

Executive Summary: 2-Bromo-1-(2-fluorophenyl)propan-1-one is structurally predisposed to rapid degradation under basic conditions. Unlike simple alkyl halides, the adjacent carbonyl group acidifies the


-proton (

) and activates the C-Br bond for both substitution and elimination. The ortho-fluorine substituent exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon and the acidity of the

-proton relative to the non-fluorinated analog.

The "Golden Rules" of Handling:

  • Avoid Strong Hydroxides: Exposure to NaOH or KOH causes rapid hydrolysis to the

    
    -hydroxy ketone and oxidative degradation.
    
  • Temperature Control: In the presence of any base (even weak carbonates), maintain temperatures

    
     to suppress elimination pathways.
    
  • Racemization Warning: If you are working with a chiral sample, assume immediate racemization upon contact with any base due to rapid enolization.

Part 2: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the three competing pathways that destroy your molecule in basic media.

The Hydrolysis Pathway (Substitution)

In aqueous basic media (e.g., NaOH,


), the hydroxide ion acts as a nucleophile. It attacks the 

-carbon, displacing the bromide.[1]
  • Result: Formation of 2-hydroxy-1-(2-fluorophenyl)propan-1-one.

  • Observation: Loss of starting material; product is much more polar and may be lost in the aqueous phase during extraction.

The Elimination Pathway (Vinyl Ketone Formation)

The base abstracts the acidic


-proton. If the bromide leaves, it forms an 

-unsaturated ketone (1-(2-fluorophenyl)prop-2-en-1-one).
  • Result: This "vinyl ketone" is a potent Michael acceptor. It rapidly polymerizes or reacts indiscriminately with nucleophiles.

  • Observation: Reaction mixture turns dark yellow, brown, or black (tar formation).

The Epimerization Pathway

Even if no degradation occurs, the base removes the


-proton to form an enolate. Reprotonation occurs from either face.
  • Result: Total loss of optical purity.

  • Observation: Enantiomeric Excess (

    
    ) drops to 0%.
    
Visualizing the Degradation Pathways

DegradationPathways cluster_legend Pathway Legend SM 2-Bromo-1-(2-fluorophenyl) propan-1-one Enolate Enolate Intermediate (Planar/Achiral) SM->Enolate Base (Deprotonation) Hydroxy α-Hydroxy Ketone (Hydrolysis Product) SM->Hydroxy OH⁻ (SN2 Attack) Enolate->SM Reprotonation Vinyl Vinyl Ketone (Elimination Product) Enolate->Vinyl -Br⁻ (Elimination) Racemic Racemic Mixture Enolate->Racemic Equilibrium Polymer Dark Tar/Polymer Vinyl->Polymer Polymerization key Blue: Starting Material | Red: Degradation Product | Yellow: Intermediate

Figure 1: Competing degradation pathways for


-bromoketones in basic media. Note that the Enolate is the gateway to both racemization and elimination.

Part 3: Troubleshooting Guide & FAQs

Q1: My reaction mixture turned black after adding triethylamine. What happened?

Diagnosis: You triggered the Elimination Pathway . Explanation: Triethylamine is a base but a poor nucleophile. It abstracted the


-proton, facilitating the elimination of HBr to form the vinyl ketone. Vinyl ketones are highly unstable and polymerize to form dark tars, especially if the reaction is exothermic or run at room temperature.
Solution: 
  • Switch to a weaker, inorganic base if possible (e.g.,

    
    ).
    
  • Crucial: Cool the reaction to

    
    before adding the base.
    
  • Add the base dropwise to prevent localized heating.

Q2: I am trying to alkylate an amine, but I'm getting low yields and a polar side product.

Diagnosis: Competitive Hydrolysis . Explanation: If you are using aqueous base (Schotten-Baumann conditions) or a wet solvent, the hydroxide ion (or water) is competing with your amine for the electrophilic carbon. The ortho-fluorine makes the carbonyl highly reactive, increasing the rate of this side reaction. Solution:

  • Dry Conditions: Use anhydrous solvents (DCM, THF).

  • Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA) instead of hydroxide.

  • Stoichiometry: Use a slight excess of the amine (which acts as both nucleophile and proton scavenger) to outcompete water.

Q3: Can I store this compound in a solution containing ?

Answer: NO. Reasoning: Even weak bases like potassium carbonate will slowly deprotonate the


-carbon over time, leading to racemization and eventual degradation.
Protocol:  Store the neat solid at 

. If it must be in solution, ensure the solvent is neutral or slightly acidic (add a trace of HCl if compatible with downstream steps).
Q4: Does the fluorine atom make this compound more stable than the non-fluorinated version?

Answer: Generally, No . Reasoning: The fluorine atom is electron-withdrawing. While it doesn't leave easily itself (Ar-F bond is strong), its inductive effect pulls electron density away from the carbonyl and the


-carbon. This makes the 

-protons more acidic (easier to remove by base) and the carbonyl more susceptible to nucleophilic attack.

Part 4: Recommended Handling Protocols

Protocol A: Safe Neutralization/Quenching

Use this when working up a reaction involving this reagent.

  • Cool Down: Place the reaction vessel in an ice bath (

    
    ).
    
  • Acidify: Slowly add dilute HCl (1M) or saturated

    
     solution.
    
    • Target pH: 6–7. Do not leave it basic.

  • Phase Separation: Extract immediately into an organic solvent (DCM or EtOAc).

  • Wash: Wash the organic layer with water, then brine.

  • Dry: Use

    
     (neutral/acidic) rather than basic drying agents if possible, though 
    
    
    
    is usually safe.
Protocol B: Solvent & Base Compatibility Matrix
SolventBase TypeCompatibilityRisk Level
Water/EtOH NaOH / KOHIncompatible High (Rapid Hydrolysis)
Water/DCM

Conditional Medium (Keep Cold, Short Time)
DMF/DMSO

Poor High (Elimination/Tarring favored)
DCM (Anhydrous) DIPEA / TEAGood Low (If kept cold)
THF LiHMDS / LDASpecialist For enolate chemistry only (at

)

References

  • Reactivity of

    
    -Halo Ketones: 
    
    • Mechanism:[1][2][3][4][5][6][7][8] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Enolization and Halogenation).

    • Context: Explains the acidifying effect of the carbonyl and the lability of the C-Br bond.
  • Inductive Effects of Fluorine

    • Source: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
    • Context: Details how the ortho-fluorine withdraws electron density, increasing the electrophilicity of the adjacent carbonyl.
  • Elimination vs.

    • Source: Master Organic Chemistry. (n.d.).
    • Context: General mechanisms for base-promoted elimin
  • Safety & Handling

    • Source: Sigma-Aldrich. (2024). Safety Data Sheet for 2-Bromo-1-phenylpropan-1-one (Analogous Structure).
    • Context: Handling precautions for lachrym
    • (Search CAS: 2114-00-3 for the non-fluorinated analog as a baseline).

Disclaimer: This guide is for research purposes only. The compound discussed is a chemical intermediate.[1][4][6] Users must comply with all local laws and regulations regarding the handling of halogenated ketone derivatives.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-bromo-2'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-bromo-2'-fluoropropiophenone. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to method development, validation, and comparison with alternative chromatographic techniques, grounded in scientific principles and field-proven insights.

Introduction: The Analytical Challenge of 2-bromo-2'-fluoropropiophenone

2-bromo-2'-fluoropropiophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. The presence of bromine and fluorine atoms in its structure presents unique challenges for analytical method development, including potential reactivity and the need for a stability-indicating method.

This guide will walk you through the logical steps of developing a robust and reliable HPLC method for the purity analysis of this compound, from understanding its physicochemical properties to full method validation in accordance with ICH guidelines.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of successful HPLC method development. While experimental data for 2-bromo-2'-fluoropropiophenone is not extensively published, we can infer its characteristics from its structure and data from similar compounds.

Structure:

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and Implications for HPLC
Molecular Weight ~231.06 g/mol A small molecule, suitable for a wide range of HPLC columns.
Polarity Moderately polarThe ketone and fluoro groups contribute to polarity, while the phenyl ring and bromo group add non-polar character. A reversed-phase HPLC method is a logical starting point.
pKa Not available (likely neutral)As a ketone, it is not expected to have a significant pKa in the typical pH range of HPLC mobile phases. This simplifies mobile phase selection as pH control will likely not be critical for analyte retention.
logP (Octanol-Water Partition Coefficient) Estimated between 2.5 - 3.0Based on analogs like 2-bromo-3'-fluoropropiophenone (LogP: 2.79)[1] and 2-bromopropiophenone (XLogP3: 2.8)[2], the compound is expected to have moderate hydrophobicity, making it well-suited for retention on C18 or C8 columns.
UV Absorbance Expected λmax around 240-260 nmThe propiophenone chromophore is expected to have significant UV absorbance. The UV spectrum of the parent compound, 2'-fluoropropiophenone, along with general knowledge of benzoyl chromophores, suggests that a detection wavelength in this range will provide good sensitivity.[3]

Reversed-Phase HPLC Method Development: A Step-by-Step Approach

Based on the predicted properties, a reversed-phase HPLC (RP-HPLC) method is the most logical choice. The following sections detail a systematic approach to developing a robust and specific method.

Initial Method Parameters: The Starting Point

The initial experimental conditions are selected to provide a reasonable starting point for method optimization.

Table 1: Initial HPLC Method Parameters

ParameterInitial ConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate any residual silanols on the column, improving peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 50% to 90% B over 15 minutesA broad gradient is used initially to elute the analyte and any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection Wavelength 254 nmA common starting wavelength for aromatic compounds, with the expectation to optimize based on the experimental UV spectrum.
Injection Volume 10 µLA standard injection volume.
Sample Preparation 0.5 mg/mL in Acetonitrile:Water (50:50)A common diluent that is compatible with the mobile phase.
Method Optimization Workflow

The initial method will likely require optimization to achieve the desired separation of the main peak from any impurities.

Caption: A logical workflow for HPLC method development.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies are essential.[4][5][6]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of 2-bromo-2'-fluoropropiophenone at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of approximately 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve the stressed sample to a final concentration of approximately 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

The goal is to achieve approximately 5-20% degradation of the main peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Comparison with Alternative HPLC Methods

While RP-HPLC is the workhorse of pharmaceutical analysis, alternative methods can offer different selectivity, which may be beneficial for resolving challenging impurities.

Table 2: Comparison of HPLC Methods

MethodStationary PhaseMobile PhasePrinciple of SeparationAdvantages for 2-bromo-2'-fluoropropiophenoneDisadvantages
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Partitioning based on hydrophobicityRobust, reproducible, and well-suited for moderately polar compounds.May provide insufficient retention for very polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amide)Non-polar (e.g., Acetonitrile/Water)Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.Excellent retention for very polar impurities that are not retained in RP-HPLC.[7][8][9]Can be less robust than RP-HPLC; requires careful control of mobile phase water content.
Normal-Phase (NP-HPLC) Polar (e.g., Silica, Cyano)Non-polar (e.g., Hexane/Ethanol)Adsorption of polar analytes onto the polar stationary phase.Offers very different selectivity compared to RP-HPLC, which can be useful for resolving isomers.[9]Mobile phases are often flammable and not environmentally friendly; less compatible with mass spectrometry.

For the purity analysis of 2-bromo-2'-fluoropropiophenone and its likely impurities, RP-HPLC is the recommended primary method due to its robustness and suitability for the analyte's predicted properties. HILIC could be a valuable secondary method if highly polar, process-related impurities are expected.

Method Validation: Ensuring Reliability and Robustness

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure it is suitable for its intended purpose.[4][10]

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Experimental Protocols for Validation:

  • Specificity: Analyze blank (diluent), placebo (if in a formulation), a solution of the analyte, and a spiked solution containing the analyte and known impurities (if available). The forced degradation samples also contribute to specificity.

  • Linearity: Prepare a series of at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the expected working concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by the linearity study and is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the analyte at 100% of the working concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Table 3: Illustrative Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak.Pass
Linearity (r²) ≥ 0.9990.9998
Range LOQ to 150% of working concentration0.1 µg/mL to 15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Repeatability (% RSD) ≤ 2.0%0.8%
Intermediate Precision (% RSD) ≤ 2.0%1.2%
LOD Report value0.03 µg/mL
LOQ Report value0.1 µg/mL
Robustness System suitability parameters met under all varied conditions.Pass

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of 2-bromo-2'-fluoropropiophenone is a critical step in ensuring the quality of this important pharmaceutical intermediate. A systematic approach, beginning with an understanding of the analyte's physicochemical properties and progressing through logical method development, forced degradation studies, and comprehensive validation, is essential for success. While a reversed-phase HPLC method is the recommended primary approach, a thorough understanding of alternative chromatographic techniques provides valuable tools for addressing any unforeseen separation challenges. The methodologies and comparative data presented in this guide provide a solid framework for developing a scientifically sound and defensible analytical method suitable for quality control and regulatory submission.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • D. Guillarme, J.L. Veuthey. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia (Aarau). 2017 Mar 29;71(3):104-109. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gharge, V., Gadhe, A., Mohite, V. et al. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. BIO Integration 2024; 5: 1–11. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Ganthi, H., et al. (2016) Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 816-839. [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • ResearchGate. How can we perform HPLC for a uv inactive & highly polar compound? [Link]

  • YouTube. "No Pressure" HPLC: The Analytical Alternative for Charged & Polar Analytes. [Link]

  • LookChem. 2-bromo-3-fluoropropiophenone. [Link]

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  • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]

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  • ResearchGate. Molecular descriptors, experimental logP o/w , predicted log P o/w and residuals values for external prediction set by ANN method. [Link]

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  • U.S. Environmental Protection Agency. 1-Bromo-2-fluoropropane Properties. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-(2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-(2-fluorophenyl)propan-1-one. The procedural, step-by-step guidance herein is designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

The following protocols are grounded in established safety principles and regulatory requirements. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Chemical Profile and Inherent Hazards

Key Hazards Include:

  • Corrosivity: Causes severe skin burns and eye damage.[1][3] It is a lachrymator, meaning it can cause tearing.[1]

  • Toxicity: Harmful if swallowed or inhaled.[2]

  • Irritation: May cause respiratory irritation.[2][4]

Given these hazards, this compound must be handled with stringent safety measures and disposed of as regulated hazardous waste.[5][6]

Immediate Safety Precautions: Before You Begin

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

Required PPE & Engineering Controls Rationale
Chemical Fume Hood To prevent inhalation of vapors and aerosols, which can cause respiratory irritation.[7]
Safety Goggles (conforming to EN 166 or NIOSH) To protect against splashes that can cause severe eye damage.[3]
Chemical-Resistant Gloves (Nitrile or Neoprene) To prevent skin contact, which can cause severe burns.[4]
Lab Coat To protect skin and clothing from contamination.[7]
Closed-Toe Shoes To protect feet from potential spills.[7]

Pre-Disposal Checklist:

  • Ensure an emergency eyewash station and safety shower are readily accessible.[8]

  • Locate spill control equipment and absorbent materials.[8]

  • Confirm the availability of a designated and properly labeled "Halogenated Organic Waste" container.[7][9]

  • Review your institution's specific hazardous waste disposal procedures and contact your Environmental Health and Safety (EHS) office for any clarifications.[10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be poured down the drain or mixed with non-hazardous trash.[7][9] The recommended method of disposal is through controlled incineration by a licensed hazardous waste disposal company.[10]

Workflow for Disposal of this compound

cluster_prep Preparation cluster_disposal Disposal cluster_storage Storage & Pickup A Don appropriate PPE B Work within a chemical fume hood A->B C Locate designated 'Halogenated Organic Waste' container B->C D Carefully transfer waste chemical to the container C->D E Securely close the waste container D->E F Wipe down external surfaces of the container E->F G Store container in a designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by EHS or a licensed waste disposal company G->H

Caption: Disposal workflow for this compound.

Step 1: Segregation of Waste All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be collected in a dedicated hazardous waste container.[10] This container should be clearly labeled for "Halogenated Organic Waste".[7][9]

  • Rationale: Halogenated organic compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[11] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.[11]

Step 2: Container Selection and Labeling The waste container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof closure.[5][6]

  • Labeling Requirements: The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[12][13] If it is a mixture, all components and their approximate percentages must be listed.[12] The date of accumulation should also be noted.[6]

Step 3: Waste Accumulation Collect the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Important Considerations:

    • Keep the waste container closed at all times except when adding waste.[8][12]

    • Do not overfill the container; allow for vapor expansion by filling to no more than 90% capacity.[6][12]

    • Store incompatible chemicals separately. For instance, do not store this compound with strong bases or oxidizing agents.[1]

Step 4: Arranging for Disposal Once the container is full or has been in storage for the maximum allowable time (typically six months for academic labs), contact your institution's EHS office to arrange for pickup and disposal.[5][10]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[10]

Decontamination Procedure:

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[10]

  • Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous laboratory glassware or plastic. However, always consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.[10]

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response Decision Tree

A Spill Occurs B Is the spill large or are you unsure how to handle it? A->B C Evacuate the area and call emergency services/EHS B->C Yes D Is the spill small and manageable? B->D No E Don appropriate PPE D->E Yes F Contain the spill with absorbent material E->F G Collect contaminated material in a sealed bag F->G H Label as hazardous waste and dispose of accordingly G->H

Caption: Decision tree for responding to a chemical spill.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • 2-Bromo-1-(4-fluorophenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • 1-bromo-3-methyl-2-butanone. Organic Syntheses. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. IFSC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.